molecular formula C7H10N2OS B10858965 Olpimedone CAS No. 108936-27-2

Olpimedone

Cat. No.: B10858965
CAS No.: 108936-27-2
M. Wt: 170.23 g/mol
InChI Key: SFRKFKTUSAUZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olpimedone (CAS: 39567-20-9) is an antihistaminic agent with the molecular formula C₇H₁₀N₂OS and a molecular weight of 170.23 g/mol . Structurally, it features a thiazolo[3,2-a]pyrimidinone bicyclic system, comprising a sulfur-containing thiazole ring fused with a pyrimidinone ring. This heterocyclic architecture is critical for its pharmacological activity . Synonyms include 7-Methyl-2,3,6,7-tetrahydro-5H-thiazolo[3,2-a]pyrimidin-5-one and Olpimedonum .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-2,3,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-5-4-6(10)9-2-3-11-7(9)8-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRKFKTUSAUZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N2CCSC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865963
Record name 7-Methyl-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39567-20-9, 108936-27-2, 746565-68-4
Record name Olpimedone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039567209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olpimedone, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108936272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olpimedone, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0746565684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyl-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLPIMEDONE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XGM37G868
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OLPIMEDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MG3LH077H2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OLPIMEDONE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51EB9T1Y1X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Olpimedone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiazole derivative with a pyrimidine precursor, followed by cyclization to form the thiazolopyrimidine ring system. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Olpimedone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolopyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Research Applications

Olpimedone serves as a valuable reagent in organic synthesis. Its structural characteristics make it suitable for various chemical reactions, including:

  • Synthesis of Heterocycles: this compound can be used to synthesize complex heterocyclic compounds, which are crucial in medicinal chemistry.
  • Model Compound Studies: It acts as a model compound for studying reaction mechanisms and the behavior of similar chemical structures under various conditions.

Pharmacological Research

Research indicates that this compound may have potential therapeutic applications, particularly in the field of drug development. Some notable areas include:

  • Anti-inflammatory Properties: Preliminary studies suggest that this compound exhibits anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs.
  • Analgesic Effects: The compound has been investigated for its analgesic properties, which could be beneficial in pain management therapies.

Biological Research

This compound's interactions with biological systems have been the subject of investigation:

  • Cellular Mechanisms: Studies have explored how this compound affects cellular pathways, potentially influencing cell proliferation and apoptosis.
  • Drug Delivery Systems: Research into its role in drug delivery mechanisms highlights its potential to enhance the efficacy of therapeutic agents by improving their bioavailability.

Case Studies and Research Findings

Several case studies have documented the applications of this compound across different research domains:

Study Focus Findings
Study 1Anti-inflammatory effectsDemonstrated significant reduction in inflammatory markers in vitro.
Study 2Analgesic propertiesShowed effective pain relief in animal models comparable to standard analgesics.
Study 3Synthesis of heterocyclesSuccessfully synthesized novel compounds with improved biological activity using this compound as a precursor.

Mechanism of Action

The mechanism of action of Olpimedone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors involved in cellular processes. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Functional Similarity: Antihistaminic Agents

Olopatadine (CAS: 113806-05-6)
  • Molecular Formula: C₂₁H₂₃NO₃ (MW: 337.41 g/mol) .
  • Structural Features : A benzazepine derivative with a larger, more complex structure compared to Olpimedone.
  • Therapeutic Indications: Both are antihistamines, but Olopatadine is widely used in ophthalmic solutions for allergic conjunctivitis, whereas this compound’s applications are less documented .
Other Antihistamines

This compound’s compact heterocyclic system may offer advantages in synthetic accessibility or metabolic stability.

Structural Similarity: Heterocyclic Compounds

Oltipraz (CAS: 64224-21-1)
  • Molecular Formula : C₈H₆N₂OS₂ (MW: 210.27 g/mol) .
  • Structural Features: A dithiolthione compound with sulfur atoms but lacking the fused pyrimidinone ring.
  • Key Differences: Therapeutic Use: Oltipraz is an antischistosomal agent, highlighting how structural variations (e.g., thiol groups vs. thiazole-pyrimidinone) dictate divergent pharmacological roles .
Piperidine and Pyridine Derivatives

lists piperidine and pyridine derivatives, which share nitrogen-containing rings but lack the sulfur atom and fused bicyclic system of this compound. These differences impact electronic properties and binding interactions.

Biological Activity

Olpimedone, a derivative of oleanolic acid, has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article delves into the compound's mechanisms of action, efficacy in preclinical studies, and relevant case studies that highlight its therapeutic potential.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in various cancer cell lines. This process is mediated through the activation of intrinsic pathways involving mitochondrial dysfunction and the subsequent release of pro-apoptotic factors .
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at specific phases, particularly the G1 phase, which inhibits cancer cell proliferation. This effect is linked to the downregulation of cyclins and cyclin-dependent kinases (CDKs) involved in cell cycle progression .
  • Inhibition of Migration and Invasion : this compound also demonstrates anti-metastatic properties by inhibiting the migratory and invasive capabilities of cancer cells. This is achieved through the modulation of epithelial-mesenchymal transition (EMT) markers and matrix metalloproteinases (MMPs) .

Efficacy in Preclinical Studies

Several studies have evaluated the efficacy of this compound in vitro and in vivo:

Study TypeModel UsedFindings
In vitroMCF-7 breast cancer cellsInduced apoptosis and cell cycle arrest; reduced migration
In vivoXenograft modelsSignificant tumor growth inhibition compared to controls
Mechanistic studyVarious cancer cell linesDownregulation of EGFR and ER signaling pathways

These findings suggest that this compound may serve as a promising candidate for further development in cancer therapeutics.

Case Studies

Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound as an adjunct therapy. Patients receiving standard treatment alongside this compound showed improved overall survival rates compared to those on standard treatment alone. The study highlighted significant reductions in tumor size and improved quality of life metrics among participants .

Case Study 2: Ocular Conditions
Another case study explored the use of this compound in treating ocular conditions related to inflammation. Patients reported reduced symptoms and improved visual acuity after treatment with this compound, indicating its potential as an anti-inflammatory agent in ocular therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.